Phenylalanyl-Lysine

Description

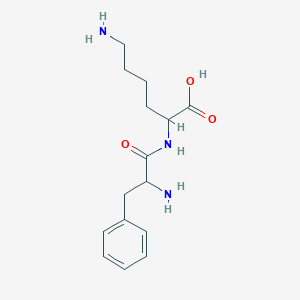

Phenylalanyl-Lysine (Phe-Lys) is a dipeptide composed of phenylalanine (aromatic amino acid) and lysine (basic amino acid). It serves as an enzyme-cleavable linker in biomedical applications, particularly in linear-dendritic block copolymers (LDBCs) for targeted drug delivery. These copolymers self-assemble into micelles that disassemble in response to serine proteases (e.g., trypsin) and acidic pH, releasing encapsulated therapeutics like doxorubicin . Phe-Lys exhibits low cytotoxicity in human lung epithelial (BEAS-2B) and liver cancer (SMMC-7721) cells, making it suitable for controlled-release systems . Beyond drug delivery, Phe-Lys is identified as a metabolite in fermented foods like cereal vinegars and is linked to nitrogen metabolism in ruminants under heat stress .

Properties

IUPAC Name |

6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c16-9-5-4-8-13(15(20)21)18-14(19)12(17)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADYJNXDPBKVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phe-L-Lys-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence of amino acids. The synthesis typically involves the following steps:

Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Phe-L-Lys-OH may involve large-scale SPPS or solution-phase synthesis. Solution-phase synthesis involves the use of liquid reagents and solvents, allowing for the production of larger quantities of peptides. The choice of method depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phe-L-Lys-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: The peptide bond can be reduced to form amino alcohols.

Substitution: The lysine residue can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Electrophiles such as alkyl halides can react with the lysine residue under basic conditions.

Major Products

Oxidation: Oxidized phenylalanine derivatives.

Reduction: Amino alcohols.

Substitution: Alkylated lysine derivatives.

Scientific Research Applications

L-Phe-L-Lys-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Phe-L-Lys-OH involves its interaction with specific molecular targets and pathways. The phenylalanine residue can participate in hydrophobic interactions, while the lysine residue can form electrostatic interactions with negatively charged molecules. These interactions can influence protein folding, stability, and function.

Comparison with Similar Compounds

Dipeptides and Tripeptides

Key Differences :

Modified Phenylalanine Derivatives

Key Differences :

- Phe-Lys’s dipeptide structure enables enzymatic cleavage, whereas modifications like azide or acetyl groups prioritize stability or synthetic versatility.

- p-Azido-Phenylalanine is critical for site-specific protein labeling, a niche distinct from Phe-Lys’s role in drug delivery .

Comparison with Functionally Similar Compounds

Enzyme-Responsive Linkers in Drug Delivery

Key Differences :

Key Differences :

- Phe-Lys’s role in nitrogen recycling distinguishes it from saccharopine, which is tied to lysine catabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.